N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

hDHODH Inhibition Immunosuppression SAR

The compound N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097932-07-3, molecular formula C₁₂H₁₁F₃N₄O₂) is a synthetic small molecule classified as a benzamide derivative with a 1,2,3-triazole moiety and a para-trifluoromethoxy substituent. Its structure is consistent with scaffolds investigated for enzyme inhibition, particularly within the class of substituted benzamide 1,2,3-triazole derivatives.

Molecular Formula C12H11F3N4O2
Molecular Weight 300.24 g/mol
CAS No. 2097932-07-3
Cat. No. B6426953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
CAS2097932-07-3
Molecular FormulaC12H11F3N4O2
Molecular Weight300.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCN2N=CC=N2)OC(F)(F)F
InChIInChI=1S/C12H11F3N4O2/c13-12(14,15)21-10-3-1-9(2-4-10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20)
InChIKeyIXKQWUGVFHCLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097932-07-3): Compound Identity and Research Context


The compound N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097932-07-3, molecular formula C₁₂H₁₁F₃N₄O₂) is a synthetic small molecule classified as a benzamide derivative with a 1,2,3-triazole moiety and a para-trifluoromethoxy substituent . Its structure is consistent with scaffolds investigated for enzyme inhibition, particularly within the class of substituted benzamide 1,2,3-triazole derivatives [1]. The scientific literature referencing this precise compound is predominantly found in patent filings or chemical supplier catalogs, with limited primary research publication data available for direct comparative procurement evaluation .

1 Regiochemistry-defined SAR probe: 2H-1,2,3-triazole isomer position is critical for target interaction fidelity
2 Para-OCF3 substitution supports bioisostere exploration in kinase or DHODH inhibitor design
3 Suitable as negative control probe in mGlu7 NAM studies due to distinct triazole connectivity

Why Generic Substitution of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide Is Not Supported by Evidence


Substituting N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide with a generic analog from the triazole benzamide class is not scientifically advised due to the high sensitivity of biological activity to specific regiochemical and substituent configurations . The para-trifluoromethoxy group and the 2H-1,2,3-triazole isomer placement are critical for target binding in analogous series, where even minor structural changes can ablate or drastically alter potency [1]. No peer-reviewed head-to-head data currently exists to quantify the functional equivalence or performance interchangeability of this specific compound with any other analog, making any assumption of substitutability speculative . This evidence gap directly necessitates a detailed examination of the limited quantitative data available for this distinct molecular entity.

Regioisomer mismatch: Alternative 1H-1,2,3-triazole or 1,2,4-triazole isomers may abolish target engagement; receptor binding sensitive to triazole topology
Substituent sensitivity: Para-OCF3 group distinct from benzyloxy or halogen analogs in reported class leads; activity transfer cannot be assumed
Absence of direct comparison: No head-to-head data exists for this specific entity versus any structural analog, making interchangeability speculative

Quantitative Differentiation Guide for N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097932-07-3)


Class-Level Potency Against Human Dihydroorotate Dehydrogenase (hDHODH) - Lack of Compound-Specific Data

This compound belongs to a class of substituted benzamide 1,2,3-triazole derivatives explored for hDHODH inhibition. The most potent class representatives from this study, compounds 4d, 4o, and 5j, achieved IC50 values of 2.1, 2.1, and 1.5 μM against hDHODH, respectively [1]. However, the specific target compound N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide was not among the directly assayed and published leads. Its differentiation is only class-level inferable: a para-substituted phenyl is crucial for activity; the target compound possesses a para-OCF3, which differs from the para-substituents on the most potent leads (e.g., 4o has a para-benzyloxy substituent) [2]. Direct quantitative comparison is not possible without new experimental data.

hDHODH Inhibition Class Context
Class-level inference
Target compound not directly assayed; closest reported lead (4o) shows IC50 2.1 μM (para-benzyloxy analog)
Activity prediction requires bespoke validation; structure distinct from published leads
Substituent divergence (OCF3 vs benzyloxy) limits extrapolation of class SAR
hDHODH Inhibition Immunosuppression SAR

Application Scenarios for N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide in Targeted Research


Chemical Probe Synthesis for Parkin Ligase Modulation

The compound's scaffold appears in patent literature claiming methods for modulating Parkin ligase [1]. Researchers studying ubiquitin-proteasome pathways may procure this specific 2H-1,2,3-triazole isomer as a synthetic intermediate or analog to explore structure-activity relationships (SAR) around ligase activation, a context where exact regiochemistry is non-negotiable.

Negative Control for mGlu7 NAM Studies in Neuroscience

The structurally related compound VU6010608, an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide, is a potent and selective mGlu7 negative allosteric modulator (NAM) with an IC50 of 795 nM . The target compound, with its distinct 2H-1,2,3-triazole linkage and ethylene spacer, is predicted to lose mGlu7 activity and can serve as a critical negative control probe in CNS penetration and target engagement studies.

Building Block for Custom hDHODH Inhibitor Libraries

The para-trifluoromethoxy substituent is a valuable bioisostere in medicinal chemistry . Procurement for in-house medicinal chemistry programs allows teams to generate novel analogs from the substituted benzamide 1,2,3-triazole core, potentially improving upon the immunosuppressive activity observed for leads like compound 4o (hDHODH IC50 = 2.1 μM) [2].

Application
Selection Property
Validation Focus
Parkin ligase pathway studies
2H-1,2,3-triazole regioisomer identity
Ligase activation SAR in ubiquitin-proteasome models
mGlu7 NAM selectivity investigation
Triazole connectivity (1,2,3- vs 1,2,4-triazole)
Negative control validation in CNS target engagement assays
hDHODH inhibitor library design
Para-OCF3 bioisostere substitution
Enzyme inhibition model review and SAR expansion
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